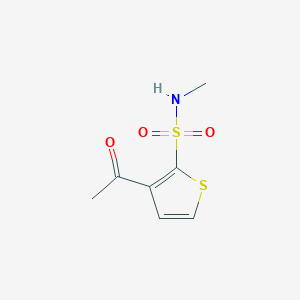

3-Acetyl-2-(methylaminosulfonyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Acetyl-2-(methylaminosulfonyl)thiophene” is a chemical compound with the molecular formula C7H9NO3S2 . It is also known by the synonym "3-Acetyl-2-thiophene-N-methylsulfonamide" . The compound appears as a white to light yellow powder or crystal .

Physical And Chemical Properties Analysis

“3-Acetyl-2-(methylaminosulfonyl)thiophene” is a solid at 20 degrees Celsius . It has a melting point range of 103.0 to 107.0 degrees Celsius .Scientific Research Applications

Pharmacology

3-Acetyl-2-(methylaminosulfonyl)thiophene: is explored in pharmacology for its potential as a building block in drug design and synthesis. Its unique structure could be utilized to develop novel therapeutic agents, particularly those targeting diseases where thiophene derivatives show efficacy .

Agriculture

In the agricultural sector, this compound may serve as a precursor for the synthesis of agrochemicals. Its sulfonamide group is a common moiety in many herbicides and pesticides, suggesting its use in creating compounds that could control a wide range of agricultural pests .

Materials Science

The applications in materials science include the development of new polymers and coatings. The thiophene ring can impart electrical conductivity and stability, making it a valuable component in the field of conductive materials .

Environmental Science

This compound’s derivatives could be significant in environmental science, particularly in the synthesis of sensors for pollutant detection. Thiophene-based sensors are known for their sensitivity and selectivity towards various environmental contaminants .

Chemical Synthesis

In chemical synthesis, 3-Acetyl-2-(methylaminosulfonyl)thiophene can be used as an intermediate in the preparation of more complex thiophene derivatives. These derivatives are crucial in various synthetic routes, especially in the creation of heterocyclic compounds .

Analytical Chemistry

The compound finds its use in analytical chemistry as a standard or reagent in chromatography and spectroscopy. Its well-defined structure and properties allow for its use in method development and calibration processes .

Biochemistry

Within biochemistry, it could be instrumental in studying protein interactions and enzyme kinetics. Thiophene derivatives can act as inhibitors or substrates for certain enzymes, thus helping in understanding biochemical pathways .

Food Industry

Although not traditionally associated with the food industry, thiophene derivatives like 3-Acetyl-2-(methylaminosulfonyl)thiophene could potentially be investigated for their antioxidant properties or as flavoring agents due to their aromatic nature .

properties

IUPAC Name |

3-acetyl-N-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S2/c1-5(9)6-3-4-12-7(6)13(10,11)8-2/h3-4,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWLSKTWKAMLMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SC=C1)S(=O)(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442770 |

Source

|

| Record name | 3-Acetyl-2-(methylaminosulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-2-(methylaminosulfonyl)thiophene | |

CAS RN |

138891-01-7 |

Source

|

| Record name | 3-Acetyl-2-(methylaminosulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-aminobenzoyl)amino]propanoate](/img/structure/B146894.png)